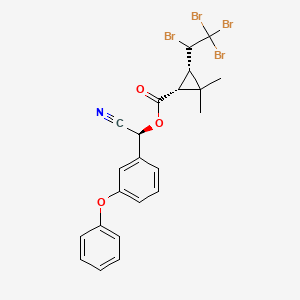![molecular formula C24H22O4 B12436781 3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B12436781.png)
3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid is an organic compound with the molecular formula C23H20O4 and a molecular weight of 360.403 g/mol . This compound is characterized by the presence of two phenylmethoxy groups attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. It is known for its applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid typically involves the reaction of 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base to form 3,4-bis(phenylmethoxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimization for larger-scale production, including the use of continuous flow reactors and more efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond.
Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the saturated carboxylic acid.
Substitution: The major products are the substituted phenylmethoxy derivatives.
Aplicaciones Científicas De Investigación
3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The phenylmethoxy groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound may inhibit the activity of certain enzymes, leading to reduced inflammation and oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[3,4-Bis(ethoxycarbonyloxy)phenyl]prop-2-enoic acid
- (Z)-3-(3-Methoxy-4-phenylmethoxy-phenyl)prop-2-enoic acid
- Methyl 3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoate
- Ethyl 3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoate
Uniqueness
3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of two phenylmethoxy groups enhances its stability and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C24H22O4 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C24H22O4/c1-18(24(25)26)14-21-12-13-22(27-16-19-8-4-2-5-9-19)23(15-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,25,26) |
Clave InChI |
QFWHHQMKIBIPNH-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B12436698.png)
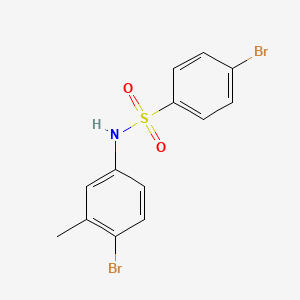
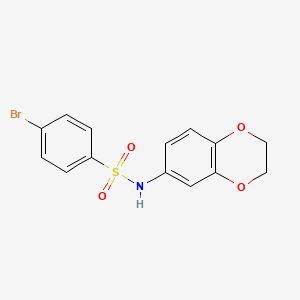
![N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12436729.png)
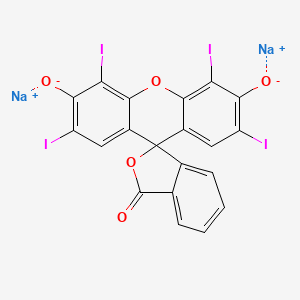
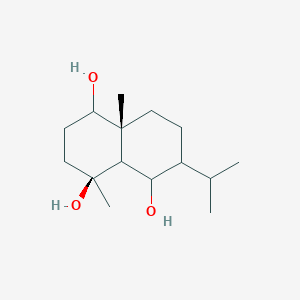
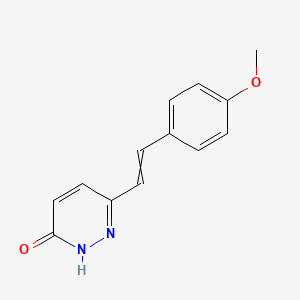
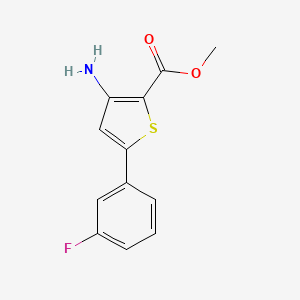
![(2-{[(2R)-2-(dodeca-4,7,10-trienoyloxy)-3-(hexadecyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12436756.png)
![6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one](/img/structure/B12436760.png)
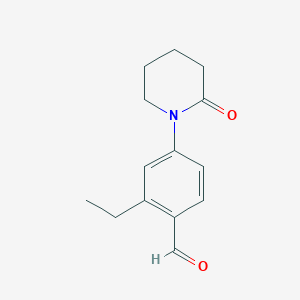
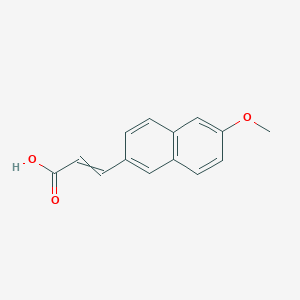
![2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride](/img/structure/B12436771.png)
